3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)12-8-6-11(7-9-12)14-15-13(16-20-14)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQDCPKFZWMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353462 | |
| Record name | STK058095 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330210-24-7 | |
| Record name | STK058095 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Cyclohexyl 5 4 Nitrophenyl 1,2,4 Oxadiazole and Analogous Derivatives
Conventional Synthetic Routes to 1,2,4-Oxadiazoles
The synthesis of the 1,2,4-oxadiazole (B8745197) ring is a well-established area of heterocyclic chemistry, with two primary conventional routes being the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid derivative and 1,3-dipolar cycloaddition reactions.
Amidoxime-Carboxylic Acid Derivative Cyclocondensation
A cornerstone in the synthesis of 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivatives. thieme-connect.de This process typically occurs in two stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole ring. acs.orgnih.gov The efficiency of this reaction is often enhanced by the use of activating agents for the carboxylic acid, such as acyl chlorides or anhydrides, and the cyclization is frequently promoted by heat or a basic medium. mdpi.comnih.gov A variety of solvents and reaction conditions can be employed, with some modern approaches achieving one-pot synthesis at room temperature by utilizing a superbase medium like NaOH/DMSO. nih.govresearchgate.net
The general mechanism can be summarized as follows:
Activation of Carboxylic Acid: The carboxylic acid is converted into a more reactive species (e.g., acyl chloride, anhydride (B1165640), or activated ester).
O-Acylation: The amidoxime nitrogen attacks the carbonyl carbon of the activated carboxylic acid derivative, leading to the formation of an O-acylamidoxime.
Cyclodehydration: The O-acylamidoxime undergoes an intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-oxadiazole ring.
1,3-Dipolar Cycloaddition Reactions
Another significant method for constructing the 1,2,4-oxadiazole core is through a 1,3-dipolar cycloaddition reaction. nih.gov This approach typically involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. researchgate.netchim.it The nitrile oxide, often generated in situ from the corresponding aldoxime, acts as the 1,3-dipole, which then reacts with the nitrile dipolarophile to form the heterocyclic ring. mdpi.com
While this method offers a direct route to the 1,2,4-oxadiazole ring, it can be hampered by certain limitations. The reactivity of the nitrile triple bond can be low, and there is a possibility of the nitrile oxide dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides) or other side products. nih.govresearchgate.net However, the use of catalysts, such as platinum(IV), has been shown to facilitate the reaction under milder conditions. nih.gov
Specific Synthesis Protocols for Cyclohexyl and Nitrophenyl Substituted 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles bearing specific substituents, such as cyclohexyl and nitrophenyl groups, often employs more specialized protocols to improve reaction outcomes. These methods include the use of specific coupling agents, microwave assistance, and potent activating agents.
Utilization of Carbodiimides (e.g., DCC) in Amidoxime Reactions
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are effective coupling reagents for activating carboxylic acids in their reaction with amidoximes. chim.it This method facilitates the formation of the O-acylamidoxime intermediate under milder conditions. In the context of synthesizing cyclohexyl-substituted 1,2,4-oxadiazoles, DCC can play a dual role. For instance, the reaction of arylamidoximes with dicyclohexylcarbodiimide can lead to the formation of 3-aryl-5-cyclohexylamino-1,2,4-oxadiazoles. capes.gov.brresearchgate.net This reaction is particularly efficient when conducted under focused microwave irradiation. capes.gov.br
| Reactants | Reagent | Conditions | Product | Yield (%) |
| Arylamidoxime | Dicyclohexylcarbodiimide (DCC) | DMF, Microwave Irradiation (120 °C, 150 W, 10 min) | 3-Aryl-5-cyclohexylamino-1,2,4-oxadiazole | 61-81 |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles. nih.gov The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govwjarr.com This technique has been successfully applied to the heterocyclization of amidoximes with various carboxylic acid derivatives. nih.gov For example, the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org The synthesis of (3/5-aryl-1,2,4-oxadiazole-5/3-yl)(3,4,5-trimethoxyphenyl)methanone oxime derivatives has also been achieved rapidly and facilely using microwave-assisted synthesis. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| Nitriles | Hydroxylamine and Meldrum's acid | Microwave irradiation, solvent-free | 3,5-disubstituted 1,2,4-oxadiazoles |
| Arylamidoximes | Dicyclohexylcarbodiimide | DMF, Microwave irradiation | 3-Aryl-5-cyclohexylamino-1,2,4-oxadiazoles |
Application of Activating Agents (e.g., Vilsmeier Reagent, Triazine-based Coupling)
The use of potent activating agents can streamline the synthesis of 1,2,4-oxadiazoles. The Vilsmeier reagent, an iminium salt derived from a tertiary amide and a phosphorus oxychloride, has been found to activate both carboxylic acids for the O-acylation of amidoximes and the subsequent cyclocondensation of the O-acylamidoxime intermediate. mdpi.comnih.gov This allows for an efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including those with nitrophenyl substituents, from the corresponding amidoximes and carboxylic acids under mild conditions. nih.gov
Triazine-based coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have also proven to be effective dehydro-condensation agents for amide synthesis, a key step in the formation of the O-acylamidoxime intermediate. mdpi.comunive.it These reagents can be generated in situ from a 2-halo-4,6-dialkoxy-1,3,5-triazine and a tertiary amine, offering a stable and efficient system for the coupling reaction. mdpi.com
| Activating Agent | Reactants | Key Features |
| Vilsmeier Reagent | Amidoximes and Carboxylic Acids | Activates both O-acylation and cyclocondensation; enables one-pot synthesis at room temperature. |
| Triazine-based Reagents (e.g., DMTMM) | Amidoximes and Carboxylic Acids | Efficient dehydro-condensation agents; can be generated in situ; operate under mild conditions. |
Strategies for Derivatization and Functionalization of the 1,2,4-Oxadiazole Nucleus
The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, and its biological activity can be fine-tuned through various derivatization and functionalization strategies. nih.govresearchgate.net These modifications typically target the substituents at the C3 and C5 positions or involve reactions of the heterocyclic ring itself. nih.gov The core structure of 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole features a cyclohexyl group at C3 and a 4-nitrophenyl group at C5, both of which offer opportunities for structural modification.
Modification of Substituents:
The most common derivatization strategy involves altering the groups at the C3 and C5 positions. This is usually achieved by selecting different starting materials during the synthesis. The primary synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime, which is formed by reacting an amidoxime with an activated carboxylic acid derivative. chim.itrjptonline.org
Varying the C3 Substituent: To create analogues of this compound with different C3 substituents, one would start with 4-nitrobenzamidoxime and react it with a variety of carboxylic acids or their activated forms (e.g., acyl chlorides) in place of cyclohexanecarboxylic acid.
Varying the C5 Substituent: Conversely, to modify the C5 position, cyclohexanecarboxamidoxime would be reacted with different substituted benzoic acids or other aromatic/aliphatic carboxylic acids instead of 4-nitrobenzoic acid. ijper.org For instance, introducing electron-withdrawing groups on the 5-aryl ring has been shown to increase the antitumor activity of some 1,2,4-oxadiazole derivatives. nih.gov
Furthermore, if a substituent contains a functional group, it can be modified post-synthesis. For the target compound, the nitro group on the phenyl ring at C5 is a key site for functionalization. It can be reduced to an amino group, which can then undergo a wide range of subsequent reactions, such as amidation, alkylation, or diazotization, to generate a library of new derivatives. Similarly, functional groups on the C3-cyclohexyl ring could be introduced to allow for further derivatization.
Reactions of the 1,2,4-Oxadiazole Ring:
The 1,2,4-oxadiazole ring itself can undergo specific reactions, although these are less common for simple derivatization compared to substituent modification. The ring possesses a low level of aromaticity, and the O-N bond is susceptible to cleavage. chim.it
Ring Opening: The O-N bond can be reduced, leading to ring opening and the formation of amidine derivatives. This changes the core scaffold significantly. researchgate.net
Rearrangements: The 1,2,4-oxadiazole nucleus can undergo thermal or photochemical rearrangements to form other heterocyclic systems. chim.it The Boulton-Katritzky rearrangement is a notable example where the oxadiazole ring isomerizes to a different heterocycle, driven by the participation of a nucleophilic atom in the side-chain at C3. chim.it
Nucleophilic Substitution: While the ring is generally electron-poor, nucleophilic substitution reactions can occur, particularly if leaving groups are present on the C3 or C5 substituents. For example, an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism has been observed in polyfluoroaryl-1,2,4-oxadiazoles. chim.it
The functionalization of a library of 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives highlights a practical approach where the nitrogen atom of a piperidine (B6355638) ring at C5 was functionalized with various alkyl and benzyl (B1604629) groups to explore structure-activity relationships. nih.gov A similar strategy could be applied if the cyclohexyl or phenyl ring of the target compound were replaced with a functional group-bearing moiety.
Optimization of Reaction Conditions: Yields, Purity, and Green Chemistry Approaches
Optimizing reaction conditions is crucial for the efficient, high-yield, and pure synthesis of this compound and its analogues. Key parameters for optimization include the choice of reagents, catalysts, solvents, temperature, and reaction time. nih.gov Concurrently, the principles of green chemistry are increasingly being applied to make the synthesis of heterocyclic compounds more environmentally benign. nih.govmdpi.com
Optimization of Conventional Synthesis:
The most common synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid followed by cyclodehydration. ijper.org Optimization focuses on both steps.
Coupling Reagents: The activation of the carboxylic acid is critical. A variety of coupling reagents are used, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or carbonyldiimidazole (CDI). chim.itmdpi.commdpi.com The choice of reagent can significantly impact yield and purity by minimizing side reactions.
Cyclodehydration: The final step is the cyclodehydration of the intermediate O-acylamidoxime. This is often achieved by heating in a high-boiling solvent like toluene, pyridine, or DMF. chim.it However, harsh conditions can lead to impurities. The use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or tetrabutylammonium hydroxide (B78521) (TBAH) can promote cyclization under milder conditions, such as at room temperature in THF, improving purity and reducing reaction times. chim.itrjptonline.org
Solvent and Temperature: The choice of solvent can influence reaction rates and yields. Polar protic solvents have been shown to be effective in some related reactions, like the reduction of the oxadiazole ring. researchgate.net For the cyclodehydration step, optimization involves finding a balance between a temperature high enough to drive the reaction to completion in a reasonable time and low enough to prevent degradation of reactants or products. nih.gov
Table 1: Optimization of Cyclodehydration Conditions for a Model 1,2,4-Oxadiazole Synthesis
| Entry | Buffer/Solvent | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | pH 9.5 Borate Buffer | None | 60 | 16 | Fair | nih.gov |
| 2 | pH 9.5 Borate Buffer | DIPEA | 80 | 1.5 | 83 | nih.gov |
| 3 | pH 9.5 Borate Buffer | DIPEA | 90 | 2 | >85 | nih.gov |
| 4 | THF | TBAF | Room Temp. | N/A | Good | rjptonline.org |
Data adapted from a representative synthesis to illustrate optimization parameters.
Green Chemistry Approaches:
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Several green methods have been successfully applied to the synthesis of 1,2,4-oxadiazoles.
Microwave Irradiation: Microwave-assisted synthesis is a prominent green technique that dramatically reduces reaction times from hours to minutes and often increases product yields. nih.govresearchgate.net The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids or acyl chlorides using reagents like magnesia-supported sodium carbonate or in the presence of EDCI/HOBt can be expedited under microwave irradiation. nih.govresearchgate.net This method minimizes the formation of byproducts and is energy efficient. researchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using grinding/milling techniques minimizes waste and avoids the use of often toxic and volatile organic solvents. nih.govnih.gov The reaction of benzamidoximes with succinic anhydride has been achieved under solvent-free conditions at elevated temperatures. rjptonline.org Metal-free catalysts like graphene oxide have also been used for one-pot syntheses under solvent-free conditions. nih.gov
Ultrasound Irradiation: Sonochemistry, or the use of ultrasound, can also enhance reaction rates and yields. The synthesis of 1,2,4-oxadiazoles from trichloroacetoamidoxime and benzoyl chlorides has been successfully performed under ultrasound irradiation in short timeframes (e.g., 15 minutes). rjptonline.org
Greener Catalysts and Solvents: The development of environmentally benign catalysts, such as recyclable heterogeneous catalysts, is a key aspect of green chemistry. mdpi.comresearchgate.net Additionally, replacing hazardous solvents with safer alternatives like water, ethanol, or ionic liquids contributes to a greener synthetic process. nih.gov
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Oxadiazoles
| Method | Conditions | Reaction Time | Yield | Green Advantages | Reference |
| Conventional Heating | Reflux in high-boiling solvent | Several hours (e.g., 12 h) | Moderate to Good | - | nih.gov |
| Microwave Irradiation | Microwave reactor (e.g., 100 W, 115°C) | Minutes (e.g., 15-25 min) | High | Reduced time, energy efficient, higher yield | nih.govresearchgate.net |
| Ultrasound | Ultrasound bath | Minutes (e.g., 15 min) | Good | Reduced time, energy efficient | rjptonline.org |
| Solvent-Free | Grinding or heating neat reactants | Varies | Good to Excellent | No solvent waste, atom economy | nih.govnih.gov |
By systematically optimizing conventional parameters and adopting green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Computational and Theoretical Investigations on 1,2,4 Oxadiazole Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies, electronic properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. mdpi.commanipal.edu For 1,2,4-oxadiazole (B8745197) derivatives, DFT studies are employed to calculate various electronic properties that govern their stability and interaction capabilities. mdpi.comnih.gov These calculations are typically performed using specific basis sets, such as B3LYP, to obtain optimized molecular geometries and electronic parameters in both gaseous and solvent phases. mdpi.comnih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. manipal.edu A smaller energy gap suggests higher reactivity, which can be crucial for the molecule's biological activity. For instance, in studies of other heterocyclic compounds, the HOMO-LUMO energy gap has been used to understand the charge transfer interactions within the molecule. manipal.edu
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. manipal.edu In these maps, regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole, the nitro group would be expected to create a significant electron-deficient region, influencing its interaction with biological targets.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is instrumental in identifying potential biological targets for 1,2,4-oxadiazole derivatives and understanding the molecular basis of their activity. nih.govrdd.edu.iq The process involves placing the ligand into the active site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.comnih.gov
Studies on various oxadiazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes like cyclooxygenase (COX) and various kinases. nih.govrdd.edu.iq For example, docking studies of other 1,3,4-oxadiazole (B1194373) derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase domain have revealed key interactions. nih.gov These interactions often involve hydrogen bonds between the nitrogen atoms of the oxadiazole ring and amino acid residues like Met769 in the active site. nih.gov Other interactions, such as hydrophobic and van der Waals forces, also contribute to the stability of the ligand-protein complex.
For this compound, molecular docking could be used to explore its potential as an inhibitor of various enzymes implicated in disease. The cyclohexyl group could engage in hydrophobic interactions, while the nitrophenyl and oxadiazole moieties could form hydrogen bonds and π-π stacking interactions with the protein's active site residues.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the ligand-target complex. nih.gov MD simulations analyze the movements of atoms and molecules over time, offering insights into the conformational flexibility of both the ligand and the protein, and the stability of their interaction. sciepub.com
The primary goal of MD simulations in this context is to validate the binding mode predicted by molecular docking and to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.govsciepub.com By analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg) over the simulation period, researchers can determine if the ligand remains stably bound within the active site. nih.gov
For a compound like this compound, MD simulations would be crucial to confirm that the binding pose obtained from docking is maintained over time and to understand how the conformational changes in the protein might affect the binding affinity.
In Silico Prediction Methodologies for Physicochemical and Biological Relevance (e.g., SwissADME for potential oral absorption)
In silico tools play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov The SwissADME web tool is a widely used platform for estimating the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules. nih.govnih.gov These predictions help in identifying compounds with favorable profiles for oral bioavailability. mdpi.com
While specific data for this compound is not available, a study on the structurally similar compound, N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (referred to as Ox3), provides valuable insights. mdpi.com The predicted properties for this related compound suggest good potential for oral absorption and bioavailability. mdpi.com For instance, adherence to Lipinski's rule of five is a key indicator of drug-likeness. mdpi.com The "BOILED-Egg" model provided by SwissADME also allows for an intuitive evaluation of passive gastrointestinal absorption and brain penetration. nih.gov
The predicted ADME properties for the related compound N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine are presented in the table below. These predictions suggest that the core structure has promising pharmacokinetic characteristics.
| Parameter | Predicted Value for N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox3) | Comment |
|---|---|---|
| Molecular Weight | 302.32 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Consensus) | 3.58 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (≤10) |
| Topological Polar Surface Area (TPSA) | 90.05 Ų | Suggests good oral bioavailability (≤140 Ų) |
| Gastrointestinal (GI) Absorption | High | Predicted high passive absorption |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the BBB |
| Lipinski's Rule Violations | 0 | Indicates good drug-likeness |
Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole Scaffolds
Influence of Substituents on Molecular Interactions and Biological Outcomes
The nature and position of substituents on the 1,2,4-oxadiazole (B8745197) ring are paramount in determining the compound's pharmacological profile. The substituents at the C3 and C5 positions are particularly significant as they directly influence the molecule's steric, electronic, and lipophilic properties, which govern its binding affinity and selectivity for biological targets. nih.gov
In the compound 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole, the substituents at the C3 and C5 positions are a cyclohexyl group and a 4-nitrophenyl group, respectively.
Cyclohexyl Moiety (C3): The cyclohexyl group is a non-aromatic, bulky, and lipophilic moiety. The inclusion of such lipophilic groups is a common strategy in the design of 1,2,4-oxadiazole derivatives, as it can enhance binding to hydrophobic pockets within target proteins. nih.gov This can contribute to increased potency and selectivity.
Nitrophenyl Moiety (C5): The 4-nitrophenyl group consists of an aromatic phenyl ring substituted with a nitro group at the para-position. The 1,2,4-oxadiazole ring itself has an electron-withdrawing character, which is more effectively exerted through its C5 position. nih.gov The addition of a potent electron-withdrawing nitro group on the phenyl ring at this position further modulates the electronic properties of the entire molecule. This can be critical for establishing specific interactions, such as hydrogen bonds or pi-stacking, with amino acid residues in a target's active site. mdpi.com SAR studies on related 3,5-disubstituted-1,2,4-oxadiazoles have shown that a substituted five-membered ring at the 5-position is important for biological activity. nih.gov
The electronic nature of substituents on aromatic rings attached to the 1,2,4-oxadiazole core can dramatically alter biological activity, though the precise effect is often dependent on the specific biological target.
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as the nitro group (-NO₂) or halogen atoms, is often crucial for high biological potency. mdpi.com For instance, in one study, the introduction of an EWG on a 5-aryl-1,2,4-oxadiazole ring led to an increase in antitumor activity. mdpi.com The nitro group, in particular, has been noted for its importance in the activity of certain antimicrobial compounds, where it may promote the formation of radicals via bioreduction. mdpi.com
Electron-Donating Groups (EDGs): Conversely, some studies have found that the presence of EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, can enhance biological activity. In a series of antiproliferative compounds, EDGs were found to greatly improve activity, while EWGs were associated with a decrease in potency. mdpi.com
This dichotomy highlights that the optimal electronic properties are highly specific to the target protein's binding site environment.
Table 1: Influence of Electronic Groups on Biological Activity of 1,2,4-Oxadiazole Derivatives This table is for illustrative purposes and synthesizes general findings from multiple studies.
| Compound Class | Substituent Type | Effect on Activity | Biological Target/Activity | Source(s) |
|---|---|---|---|---|
| 5-Aryl-1,2,4-oxadiazoles | EWG on 5-aryl ring | Increased Potency | Anticancer | mdpi.com |
| Substituted 1,2,4-oxadiazoles | EDG | Increased Potency | Antiproliferative | mdpi.com |
| 1,2,4-Oxadiazole Derivatives | EWG | Decreased Potency | Antiproliferative | mdpi.com |
Mechanistic Investigations at the Molecular Level
The biological effects of 1,2,4-oxadiazole derivatives are often traced back to their ability to inhibit specific enzymes or bind to key proteins. The scaffold has been identified as a versatile inhibitor for a range of enzymes.
Enzyme Inhibition: Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated inhibitory activity against several important enzyme classes. These include:
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are targets in Alzheimer's disease therapy. rsc.orgresearchgate.net
Oxidases: Xanthine Oxidase (XO), involved in conditions like gout, and Monoamine Oxidase-B (MAO-B), a target for neurodegenerative diseases. rsc.orgresearchgate.net
Deacetylases: Histone Deacetylases (HDACs), which are significant targets in cancer therapy. mdpi.com
Protein Binding: Beyond direct enzyme inhibition, 1,2,4-oxadiazoles can modulate cellular pathways by binding to other proteins. For example, a 3,5-diaryl-1,2,4-oxadiazole was found to induce apoptosis by binding to TIP47, a protein that associates with the insulin-like growth factor II (IGF-II) receptor. nih.gov Molecular docking studies are frequently used to support experimental findings, providing a visual and energetic model of how these compounds fit into the binding sites of their target enzymes or proteins. researchgate.nettandfonline.com
Table 2: Examples of Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives
| Derivative Class | Target Enzyme | IC₅₀ Value | Source(s) |
|---|---|---|---|
| 1,2,4-Oxadiazole-based derivatives | Acetylcholinesterase (AChE) | 0.0158 to 0.121 µM | rsc.org |
| 1,2,4-Oxadiazole thioethers | Xanthine Oxidase (XO) | 0.41 µM | researchgate.net |
| 1,2,4-Oxadiazole-arylsulfonamides | Carbonic Anhydrase (CA) | Selective Inhibition | nih.gov |
Rational Design Principles for Novel 1,2,4-Oxadiazole-Based Agents
The accumulated SAR and mechanistic data provide a foundation for the rational design of new and improved 1,2,4-oxadiazole-based therapeutic agents. Key principles include:
Scaffold Hopping and Bioisosterism: The 1,2,4-oxadiazole ring can be used as a stable bioisostere to replace more labile chemical groups (like esters) in existing drugs to improve their pharmacokinetic profiles. nih.gov
Targeted Substituent Modification: The substituents at the C3 and C5 positions can be systematically varied to optimize interactions with a specific biological target. This includes modulating lipophilicity (e.g., using aliphatic rings like cyclohexyl) and electronic character (using a spectrum of EWGs and EDGs on aryl rings). nih.govmdpi.com
Structure-Based Design: When the three-dimensional structure of a target protein is known, computational tools like molecular docking can be used to design novel 1,2,4-oxadiazole derivatives with a predicted high binding affinity and selectivity, guiding synthetic efforts. researchgate.net
Hybridization: The 1,2,4-oxadiazole core can be linked to other known pharmacophores to create hybrid molecules that may exhibit multi-target activity or novel mechanisms of action. nih.govtandfonline.com
By applying these principles, medicinal chemists can leverage the versatility of the 1,2,4-oxadiazole scaffold to develop next-generation therapeutic agents with enhanced potency, selectivity, and drug-like properties.
Research on this compound Remains Undisclosed
Despite a comprehensive search of scientific literature, specific research detailing the diverse applications of the chemical compound This compound is not publicly available. While the broader class of 1,2,4-oxadiazole derivatives has shown significant promise in various scientific fields, data focusing solely on this particular molecule—with its unique combination of cyclohexyl and nitrophenyl functional groups—is absent from the reviewed literature.
The 1,2,4-oxadiazole core is a well-established scaffold in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic properties. These include antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antiviral activities. Similarly, in materials science, oxadiazole-containing compounds are explored for their potential in developing new materials with specific electronic and photophysical properties.
However, scientific inquiry into the specific biological activities and material properties of this compound has not been reported in the accessible scientific domain. Therefore, a detailed analysis of its potential applications, as requested, cannot be provided at this time. Further research would be required to synthesize and evaluate this specific compound to determine its pharmacological and material science attributes.
Diverse Research Applications of 1,2,4 Oxadiazole Derivatives Excluding Clinical Data
Applications in Materials Science
Supramolecular Assemblies and Liquid Crystals
The unique structural and electronic properties of the 1,2,4-oxadiazole (B8745197) ring make it a valuable component in the design of supramolecular assemblies and liquid crystals. nih.govlifechemicals.com The non-linearity of the 3,5-disubstituted 1,2,4-oxadiazole ring, in contrast to a 1,4-disubstituted phenyl ring, introduces significant changes in the mesomorphic behavior of molecules incorporating this heterocycle. tandfonline.com This deviation from linearity can influence the formation of various liquid crystalline phases, such as smectic and nematic phases. tandfonline.comresearchgate.net
Researchers have synthesized and studied homologous series of 3,5-diaryl-1,2,4-oxadiazoles, observing that the introduction of the pentagonal heteroaromatic ring can lead to the exhibition of smectic and nematic phases. tandfonline.com The mesomorphic properties are highly dependent on the substituents at the C3 and C5 positions of the oxadiazole ring. researchgate.net While these compounds may have lower thermal stability compared to their 1,3,4-oxadiazole (B1194373) isomers, they often exhibit lower melting points and a broader mesophase range. researchgate.net The strong lateral dipole moment of the 1,2,4-oxadiazole ring also contributes to the formation of different liquid crystalline phases compared to other heterocyclic rings. researchgate.net Furthermore, these derivatives have been explored as subunits in luminescent liquid crystals, displaying strong blue fluorescence. researchgate.net
High Energy Density Materials (HEDMs)
The 1,2,4-oxadiazole scaffold is also a subject of interest in the field of high-energy density materials (HEDMs). nih.gov The incorporation of this nitrogen-rich heterocyclic framework can contribute to high heats of formation and good detonation performance in energetic compounds. frontiersin.orgbit.edu.cn Theoretical and experimental studies have been conducted on various 1,2,4-oxadiazole derivatives to evaluate their potential as HEDMs.
For instance, the combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties has been explored to generate high-performance energetic materials. bit.edu.cn Certain energetic salts derived from linked 1,2,4-oxadiazole/1,2,5-oxadiazole precursors have demonstrated good to excellent thermal stability, high density, and superior detonation performance, in some cases exceeding that of conventional explosives like RDX. bit.edu.cn Theoretical calculations using density functional theory have been employed to predict the structure-property relationships of linked 1,2,4-oxadiazole derivatives, indicating that they can possess good oxygen balance, positive heats of formation, high crystal densities, and remarkable detonation performance with acceptable impact sensitivity. researchgate.net Research has also focused on synthesizing multifunctional energetic compounds based on the 1,2,4-oxadiazole scaffold, leading to materials with a range of properties from potential primary explosives to more stable secondary explosives. acs.org
Agricultural Chemistry Research
In the realm of agricultural chemistry, 1,2,4-oxadiazole derivatives have demonstrated significant potential as active ingredients in pesticides, exhibiting both insecticidal and fungicidal properties.
Insecticidal Properties
A number of studies have highlighted the insecticidal activity of 1,2,4-oxadiazole derivatives against various agricultural pests. jst.go.jpresearchgate.netnih.gov For example, a series of 5-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their effectiveness against insects such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. jst.go.jpresearchgate.net It was found that 3-pyridyl-substituted derivatives, in particular, showed good insecticidal activity. jst.go.jp The mode of action for some of these compounds involves acting as muscarinic acetylcholine (B1216132) receptor agonists. jst.go.jpresearchgate.net More recent research has focused on the development of 1,2,4-oxadiazole derivatives as inhibitors of 3-hydroxykynurenine transaminase (HKT) in mosquitoes like Aedes aegypti, presenting a novel approach to vector control. nih.gov Furthermore, some derivatives have shown promise as nematicides, with activity against plant-parasitic nematodes such as Meloidogyne incognita and Bursaphelenchus xylophilus. mdpi.commdpi.com
| Compound Type | Target Pests/Mechanism | Research Findings |
| 5-substituted 1,2,4-oxadiazoles | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | 3-pyridyl-substituted derivatives showed good insecticidal activity. jst.go.jpresearchgate.net |
| 1,2,4-oxadiazole derivatives | Aedes aegypti (mosquito larvae) | Act as inhibitors of 3-hydroxykynurenine transaminase (HKT). nih.gov |
| 1,2,4-oxadiazole derivatives containing amide fragments | Meloidogyne incognita (nematode) | One compound showed a corrected mortality rate of 93.2% at 200 µg/mL. mdpi.comnih.gov |
| 1,2,4-oxadiazole derivatives with haloalkyl groups | Bursaphelenchus xylophilus (nematode) | A lead compound demonstrated an LC50 value of 2.4 µg/mL. mdpi.com |
Fungicidal Properties
The fungicidal potential of 1,2,4-oxadiazole derivatives is also an active area of research. lifechemicals.commdpi.commdpi.comnih.gov These compounds have been designed and synthesized to act as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the respiratory chain of fungi. mdpi.commdpi.com Several derivatives have shown significant in vitro activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com In some cases, the efficacy of these compounds was comparable or even superior to commercial fungicides like carbendazim. mdpi.com The introduction of amide fragments into the 1,2,4-oxadiazole structure has also yielded compounds with excellent antifungal activity, particularly against Sclerotinia sclerotiorum. mdpi.comnih.gov
| Compound Type | Target Fungi | Research Findings |
| 1,2,4-oxadiazole derivatives containing anisic or cinnamic acid | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | One compound showed an EC50 of 8.81 µg/mL against C. capsica. mdpi.com |
| 1,2,4-oxadiazole derivatives containing amide fragments | Sclerotinia sclerotiorum | A lead compound had an EC50 value of 2.9 µg/mL. mdpi.comnih.gov |
Future Directions and Emerging Research Opportunities for 3 Cyclohexyl 5 4 Nitrophenyl 1,2,4 Oxadiazole Chemistry
Exploration of Undiscovered Bioactivity and Molecular Targets
The 1,2,4-oxadiazole (B8745197) scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The specific combination of a cyclohexyl and a 4-nitrophenyl substituent on this core in 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole suggests several intriguing possibilities for its bioactivity that are yet to be explored.
The presence of the cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. This feature, combined with the known propensity of the 1,2,4-oxadiazole ring to act as a bioisostere for amide and ester groups, could lead to the discovery of novel drug candidates with improved pharmacokinetic profiles. lifechemicals.com Future research should focus on screening this compound against a diverse panel of biological targets.
Table 1: Potential Areas for Bioactivity Screening
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Kinases, Tubulin, Apoptosis-related proteins | The 1,2,4-oxadiazole core is found in compounds with demonstrated anticancer activity. researchgate.netresearchgate.net |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | Many heterocyclic compounds exhibit anti-inflammatory properties. |
| Infectious Diseases | Bacterial and fungal enzymes | The 1,2,4-oxadiazole moiety is a key component of various antimicrobial agents. nih.gov |
| Neurodegenerative Diseases | Monoamine oxidase (MAO), Acetylcholinesterase | The structural features may allow for interaction with enzymes implicated in neurological disorders. |
Systematic screening using high-throughput technologies, followed by target identification and validation studies, will be crucial in uncovering the therapeutic potential of this specific molecule.
Development of Highly Efficient and Sustainable Synthetic Methodologies
While general methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles are well-established, often involving the reaction of amidoximes with acylating agents, there is a continuous drive towards more efficient and environmentally friendly processes. nih.gov Future research in the synthesis of this compound should prioritize the development of sustainable methodologies.
This includes the exploration of:
Microwave-assisted synthesis: To reduce reaction times and energy consumption. nih.gov
Green catalysts and solvents: To replace hazardous reagents and solvents with more benign alternatives.
A promising approach could be the development of a one-pot synthesis directly from commercially available starting materials, such as cyclohexanecarbonitrile (B123593) and 4-nitrobenzoic acid, utilizing novel catalytic systems. The optimization of reaction conditions to achieve high yields and purity will be a key aspect of this research.
Integration of Advanced Computational Approaches for Accelerated Discovery
Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby accelerating the drug discovery and material design process. nih.govnih.gov For this compound, in silico studies can provide valuable insights and guide experimental work.
Table 2: Application of Computational Methods
| Computational Technique | Application | Potential Outcome |
| Molecular Docking | Predicting binding modes with biological targets. | Identification of potential protein targets and understanding of binding interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Design of more potent analogs by identifying key structural features for activity. researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. | Understanding the molecule's stability, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in a biological environment. | Assessing the stability of ligand-protein complexes and predicting binding affinities. |
These computational approaches can be used to build predictive models for the bioactivity of this compound and its derivatives, enabling a more targeted and efficient approach to experimental screening and optimization.
Potential for Functional Material Development and Novel Applications
Beyond its potential in medicinal chemistry, the 1,2,4-oxadiazole ring is also a valuable building block in materials science due to its thermal stability and electronic properties. lifechemicals.comlifechemicals.com The unique substitution pattern of this compound opens up possibilities for its application in the development of novel functional materials.
The presence of the aromatic nitrophenyl group suggests potential for applications in:
Organic electronics: The electron-withdrawing nature of the nitro group could impart useful electron-transporting properties.
Non-linear optics: The combination of an electron-donating cyclohexyl group (inductively) and an electron-withdrawing nitrophenyl group could lead to materials with interesting optical properties.
Liquid crystals: The rigid 1,2,4-oxadiazole core is a common feature in liquid crystalline materials. lifechemicals.com
Future research in this area should involve the synthesis and characterization of the material properties of this compound and its polymeric derivatives. The investigation of its thermal, optical, and electronic properties will be essential to evaluate its suitability for various material applications.
Q & A
Q. What are the common synthetic routes for preparing 3-cyclohexyl-5-(4-nitrophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves cyclocondensation of acylated intermediates. A general method includes:
- Reacting a substituted benzaldehyde derivative with a triazole or amidoxime precursor under reflux in a solvent like ethanol, with glacial acetic acid as a catalyst .
- Optimizing reaction time (e.g., 4 hours for cyclization) and stoichiometric ratios to minimize byproducts .
- Purification via column chromatography or recrystallization (e.g., dichloromethane) to achieve >95% purity .
Key variables affecting yield include solvent polarity (protic vs. aprotic), catalyst concentration, and temperature control during cyclization.
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound?
Answer:
- NMR : Analyze proton environments (e.g., nitro group deshielding, cyclohexyl CH₂ signals) and carbon shifts for substituent confirmation .
- IR : Identify characteristic peaks for oxadiazole rings (~1,260 cm⁻¹ for C-O-C) and nitro groups (~1,520 cm⁻¹ for NO₂) .
- X-ray crystallography : Resolve dihedral angles between the oxadiazole core and aromatic rings (e.g., 2.3° coplanarity with benzene in analogs) to confirm stereoelectronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data reported for oxadiazole derivatives across studies?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and control for purity (e.g., HPLC ≥98%) to reduce variability .
- SAR analysis : Compare substituent effects (e.g., nitro group position) on activity. For example, 4-nitrophenyl enhances electron-withdrawing properties, affecting receptor binding .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole) to identify trends .
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and pharmacological potential?
Answer:
- DFT calculations : Optimize geometry to evaluate frontier molecular orbitals (HOMO-LUMO gaps), predicting charge transfer interactions with biological targets .
- Molecular docking : Simulate binding affinities to enzymes (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock. Prioritize compounds with low binding energies (<-7 kcal/mol) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. What are critical considerations for designing SAR studies involving modifications to the cyclohexyl and 4-nitrophenyl groups?
Answer:
- Steric effects : Bulkier cyclohexyl groups may hinder binding; test methyl/ethyl analogs to balance hydrophobicity and steric tolerance .
- Electron-withdrawing groups : Compare nitro (strong EWG) vs. methoxy (EDG) substituents on the phenyl ring to modulate electronic density and H-bonding capacity .
- Synthetic feasibility : Prioritize intermediates with commercial availability (e.g., 4-nitrobenzaldehyde) to streamline library synthesis .
Q. How to optimize reaction conditions to minimize byproducts during oxadiazole cyclization?
Answer:
- Solvent selection : Use aprotic solvents (e.g., DMF) for nucleophilic substitution steps to avoid side reactions .
- Catalyst screening : Test bases like pyridine or NaHCO₃ to enhance cyclization efficiency .
- In-situ monitoring : Employ TLC or HPLC-MS to detect intermediates (e.g., open-chain amidoximes) and adjust reaction time .
Q. What analytical challenges arise in characterizing nitroaromatic-containing oxadiazoles, and how are they mitigated?
Answer:
- Nitro group instability : Avoid prolonged exposure to UV light during HPLC; use amber vials for storage .
- Spectroscopic overlap : Deconvolute NMR signals using 2D techniques (e.g., HSQC) to distinguish aromatic protons .
- Mass fragmentation : Employ high-resolution MS (HRMS) to differentiate isotopic patterns of chlorine/nitro substituents .
Q. How do solvent systems influence cyclocondensation reactions in oxadiazole synthesis?
Answer:
- Protic solvents (e.g., ethanol) : Promote hydrogen bonding, accelerating cyclization but may increase hydrolysis of nitro groups .
- Aprotic solvents (e.g., THF) : Enhance nucleophilicity of intermediates, improving regioselectivity for 1,2,4-oxadiazole formation .
- Solvent-free conditions : Reduce purification steps but require precise temperature control (e.g., 110–120°C) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
